molecular formula C22H13Cl3O2S B2699236 (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338424-04-7

(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone

Cat. No.: B2699236
CAS No.: 338424-04-7
M. Wt: 447.75
InChI Key: XCLDXMXNWCOXKN-UHFFFAOYSA-N
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Description

The compound "(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone" is a benzofuran-derived molecule featuring a 4-chlorophenyl methanone group at position 2 of the benzofuran core and a [(2,6-dichlorophenyl)sulfanyl]methyl substituent at position 3. Its molecular formula is C₂₂H₁₅Cl₃O₂S, with a molecular weight of 449.76 g/mol.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[(2,6-dichlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3O2S/c23-14-10-8-13(9-11-14)20(26)21-16(15-4-1-2-7-19(15)27-21)12-28-22-17(24)5-3-6-18(22)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDXMXNWCOXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone , also known by its CAS number 338424-28-5, is a complex organic molecule with potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H13Cl3O4S
  • Molecular Weight : 479.76 g/mol
  • Predicted Boiling Point : 694.6 ± 55.0 °C
  • Density : 1.486 ± 0.06 g/cm³

These properties indicate a stable compound with significant molecular complexity, which may contribute to its biological interactions.

The compound's biological activity is primarily attributed to its interactions with various receptors and enzymes within the body. Specifically, it has been studied for its potential effects on:

  • Dopamine Receptors : Preliminary studies suggest that similar compounds exhibit selective agonistic activity towards dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders . This selectivity may be due to unique structural features that enhance binding affinity and specificity.

Pharmacological Effects

  • Neuroprotective Properties : Research indicates that compounds structurally related to this compound may offer neuroprotection against dopaminergic neuron degeneration . This suggests potential therapeutic applications in treating conditions like Parkinson's disease.
  • Antitumor Activity : Some studies have highlighted the potential antitumor effects of benzofuran derivatives. These compounds may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .
  • Antimicrobial Activity : The presence of chlorinated phenyl groups in the structure indicates possible antimicrobial properties, as many chlorinated compounds exhibit such activity against various pathogens .

Case Study 1: Neuroprotective Effects

In a study examining the effects of related compounds on neurodegeneration, researchers found that certain derivatives could significantly protect dopaminergic neurons from apoptosis induced by toxic agents. The mechanism was linked to the modulation of the D3 dopamine receptor pathway, enhancing neuronal survival and function .

Case Study 2: Antitumor Activity

A series of experiments evaluated the antitumor efficacy of benzofuran derivatives in vitro against several cancer cell lines. The results indicated that these compounds could reduce cell viability and induce apoptosis through the activation of pro-apoptotic factors while inhibiting anti-apoptotic signals .

Comparative Analysis of Similar Compounds

Compound NameActivity TypeKey Findings
ML417D3 Dopamine AgonistPromotes β-arrestin translocation; neuroprotective
U-51754AntitumorSignificant reduction in tumor cell viability
Pyrazole DerivativesAntimicrobialEffective against multiple bacterial strains

This table summarizes findings from various studies that highlight the biological activities associated with compounds similar to this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Structure

  • Target Compound: Benzofuran core with substituents at positions 2 (methanone-linked 4-chlorophenyl) and 3 (sulfanyl-methyl-linked 2,6-dichlorophenyl).
  • 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone (): Isoquinoline core substituted with a phenyl group and a sulfanyl-ethanone chain linked to a 4-chloro-3-fluorophenyl group .
  • (3-Amino-6-nitro-1-benzofuran-2-yl)(4-chlorophenyl)methanone (): Benzofuran core with amino (position 3), nitro (position 6), and 4-chlorophenyl methanone groups .

Halogenation Patterns

  • The target compound features two chlorinated phenyl rings (4-Cl and 2,6-diCl), while the compound in has a mixed halogenated phenyl group (4-Cl, 3-F). ’s compound has a single 4-chlorophenyl group. Increased halogenation in the target compound likely enhances lipophilicity and steric bulk compared to analogs .

Functional Groups

  • The sulfanyl-methyl group in the target compound contrasts with the sulfanyl-ethanone in and the amino-nitro groups in .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C₂₂H₁₅Cl₃O₂S C₂₃H₁₇ClFNO₂S C₁₄H₉ClN₂O₄
Molecular Weight (g/mol) 449.76 ~425.53 308.68
Melting Point Not reported Not reported 188–192°C
Solubility Predicted low in water Not reported Slight in ethanol/DMSO; insoluble in water
  • The target’s higher molecular weight and chlorine content suggest lower aqueous solubility compared to ’s compound. The sulfanyl group may moderately improve solubility in organic solvents relative to nitro/amino substituents .

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